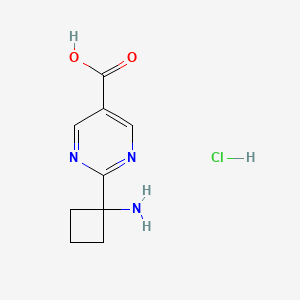
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride” is a chemical compound with a wide range of potential applications in scientific research. It has a molecular weight of 229.67 . The IUPAC name for this compound is 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Fate
Aminocyclopyrachlor, belonging to the pyrimidine carboxylic acids class, demonstrates environmental persistence and potential for long-term soil residue formation. Research by Francisco et al. (2017) investigated the mineralization, extractable residue, and bound residue formation of aminocyclopyrachlor in tropical soils, highlighting its potential for long persistence in soil environments due to low mineralization rates and high formation of bound residues, which are crucial factors in environmental risk assessments for herbicide application (Francisco et al., 2017).
Synthesis and Characterization of Derivatives
Asha et al. (2009) developed novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate and evaluated their antioxidant activity, demonstrating promising results for certain compounds. This study showcases the compound's versatility in synthesizing derivatives with potential antioxidant properties (Asha et al., 2009).
Biological Activity and Potential Applications
While direct studies on 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride and its specific applications in biological contexts are not readily available, related research on pyrimidine derivatives provides insights into their broad potential. For instance, derivatives of pyrimidine have been synthesized for anti-influenza virus activity, suggesting potential antiviral applications. Hisaki et al. (1999) explored the synthesis of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives, finding some compounds with improved antiviral potency against types A and B influenza virus, indicating the potential therapeutic value of pyrimidine derivatives in antiviral drug development (Hisaki et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-9(2-1-3-9)8-11-4-6(5-12-8)7(13)14;/h4-5H,1-3,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHHHVBSIGYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=N2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



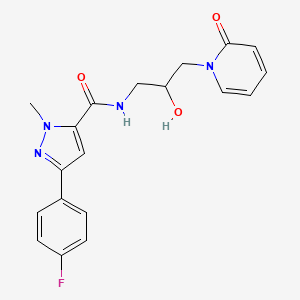
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
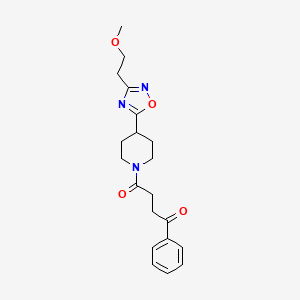

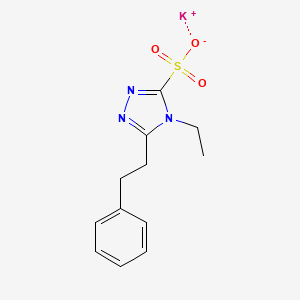
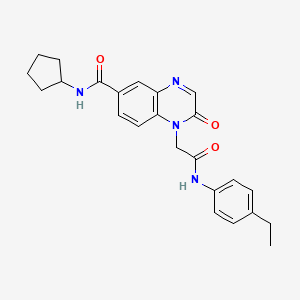
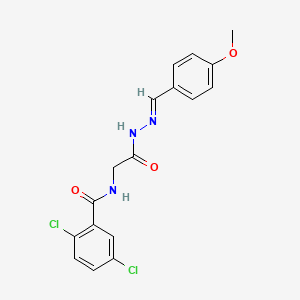

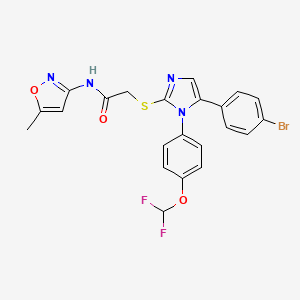
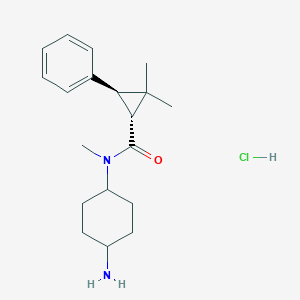
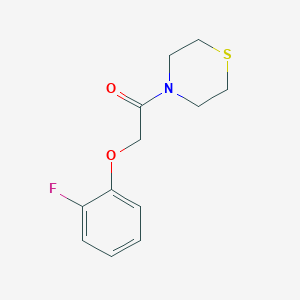
![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)